6-Methylgenistein

Description

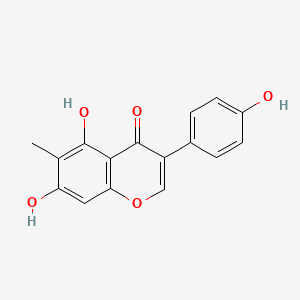

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFIBLHIYGLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Biological Activity of 6-Methylgenistein: A Review of Available Scientific Literature

A comprehensive review of peer-reviewed scientific literature reveals a significant lack of specific in vitro data on the biological activity of 6-Methylgenistein. Despite extensive searches for this particular methylated derivative of genistein, no substantial studies detailing its specific effects on cell lines, enzyme activities, or signaling pathways were identified. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested for this compound at this time.

While direct data on this compound is unavailable, research on other methylated genistein derivatives can offer some context on how methylation may influence the biological profile of the parent compound, genistein. It is crucial to note that the position of the methyl group can significantly alter the biological activity, and therefore, the information on the following derivatives should not be directly extrapolated to this compound.

Insights from Related Methylated Genistein Derivatives

Studies on other O-methylated and C-methylated derivatives of genistein have explored a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

4'-O-Methylgenistein (Biochanin A)

Biochanin A is a naturally occurring O-methylated isoflavone and has been the subject of more extensive research.

-

Anticancer Activity: Biochanin A has demonstrated inhibitory effects on various cancer cell lines. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH) with IC50 values of 1.8 µM, 1.4 µM, and 2.4 µM for mouse, rat, and human FAAH, respectively[1].

-

Enzyme Inhibition: Beyond FAAH, the enzyme inhibitory potential of various isoflavones has been a subject of research, suggesting a potential mechanism of action for these compounds[2].

7-O-Methylgenistein

-

Effects on Cell Proliferation and Invasion: One study investigated the effects of 7-O-methylgenistein on the proliferation and invasion of Human Umbilical Vein Endothelial Cells (HUVECs). The study found that this compound had effects on cell growth and invasion, highlighting that methylation at the 7-position can modulate biological activity[3].

5-Methylgenistein

-

Estrogenic and Other Biological Activities: A study on unique isoflavones prepared from Apios americana Medik included the evaluation of 5-methylgenistein. The research indicated that 5-methylgenistein possessed moderate estrogen partial agonistic activity and moderate α-glucosidase inhibitory activity[4]. In MCF-7 cells, it enhanced cell growth at a concentration of 2 µM and inhibited estradiol-induced growth at 0.2 µM[4].

General Considerations on Methylated Isoflavones

Methylation of isoflavones like genistein can alter their physicochemical properties, such as lipophilicity, which in turn can affect their bioavailability and cellular uptake[5]. These structural modifications can lead to changes in their biological activities, potentially enhancing or diminishing their effects compared to the parent compound[6]. For instance, methylation can influence how these compounds interact with cellular targets, including enzymes and receptors[2].

Conclusion

While the broader field of methylated isoflavones shows a range of interesting in vitro biological activities, there is a clear gap in the scientific literature regarding this compound. Without dedicated research on this specific compound, any discussion of its biological activity remains speculative. Future in vitro studies are necessary to elucidate the specific effects of this compound on various cell types and molecular targets to determine its potential for further development in a therapeutic context. Researchers, scientists, and drug development professionals interested in this compound should consider initiating foundational in vitro studies to establish its basic biological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. 61.8.75.226 [61.8.75.226]

6-Methylgenistein: Unraveling the Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Genistein, a well-known isoflavone found in soy products, has been extensively studied for its potential anti-cancer properties. Its synthetic derivative, 6-Methylgenistein, has emerged as a compound of interest, potentially offering modified pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells, with a focus on key signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Anti-Cancer Mechanisms of this compound

Emerging research suggests that this compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. While the body of research is still developing, key insights into its mechanisms have been elucidated.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. This process is critical for eliminating malignant cells and is often dysregulated in cancer. The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways.

Signaling Pathways Involved in Apoptosis

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, promoting cell growth and inhibiting apoptosis. This compound is thought to inhibit the PI3K/Akt pathway, thereby promoting apoptosis.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of this compound on this pathway appears to be context-dependent, but some studies suggest it can modulate MAPK/ERK signaling to favor apoptosis.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, and cell survival. In cancer, NF-κB is often constitutively active and contributes to tumor progression by inhibiting apoptosis. This compound has been observed to suppress NF-κB activation, thus sensitizing cancer cells to apoptotic signals.

Experimental Workflow for Apoptosis Assessment

Unveiling the Metabolic Journey of 6-Methylgenistein: A Case of Undiscovered Territory

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetics and metabolism of 6-Methylgenistein. Despite its structural similarity to the well-researched isoflavone, genistein, specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound remains elusive. This technical guide, therefore, addresses this knowledge gap by providing a detailed overview of the pharmacokinetics and metabolism of its parent compound, genistein. The data presented herein for genistein can serve as a foundational reference for researchers, scientists, and drug development professionals, offering valuable insights into the potential metabolic fate of this compound and a robust framework for future investigations.

Genistein: A Pharmacokinetic Profile

Genistein, a major isoflavone found in soy products, has been the subject of numerous pharmacokinetic studies in both animals and humans. A key challenge in its development as a therapeutic agent is its low oral bioavailability, primarily due to extensive metabolism in the intestine and liver.[1][2]

Absorption

Following oral administration, genistein is rapidly absorbed from the gastrointestinal tract, with a time to maximum plasma concentration (Tmax) generally observed within 2 hours.[1] However, the aglycone (unconjugated) form of genistein accounts for a very small fraction of the total amount in circulation, often less than 1-3.7% in human plasma.[1]

Distribution

Details on the specific tissue distribution of genistein are not extensively covered in the provided search results. However, it is known to be extensively metabolized in the enterocytes of the intestine and subsequently in the liver.[1] Several other tissues, including the kidney, heart, and lung, also possess the enzymes capable of metabolizing genistein.[1]

Metabolism

The metabolism of genistein is extensive and involves both Phase I and Phase II reactions.

Phase I Metabolism: This primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified several hydroxylated metabolites, with 5,6,7,4'-tetrahydroxyisoflavone and 5,7,8,4'-tetrahydroxyisoflavone being the main products.[3] Another identified Phase I metabolite is orobol, the 3'-hydroxylated form of genistein, which is formed by the action of CYP1A2.[4]

Phase II Metabolism: The major metabolic pathways for genistein are glucuronidation and sulfation.[1] These conjugation reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are highly active in the intestine and liver.[1] In humans, glucuronides are the most abundant metabolites found in plasma and urine, with monoglucuronides being the predominant form.[1]

Excretion

Conjugated metabolites of genistein are primarily excreted in the urine.[5] A significant portion of genistein and its metabolites can also be eliminated through bile.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of genistein from various studies.

Table 1: Pharmacokinetic Parameters of Genistein in Rodents

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (hr) | AUC (µM·hr) | Absolute Bioavailability (%) | Reference |

| FVB Mice | 20 | p.o. | - | 1.25 | - | 23.4 (aglycone) | [1] |

| Balb/c Mice | - | p.o. (soy protein isolate) | - | - | - | <15 (aglycone), ~90 (total) | [1] |

| Wistar Rats | 4 | p.o. | - | - | - | 6.8 (free), >55 (total) | [1] |

Table 2: Pharmacokinetic Parameters of Genistein in Humans

| Dose | Formulation | Tmax (hr) | Half-life (t½) (hr) | Reference |

| 50 mg | Single oral dose | <2 | - | [1] |

| 1, 2, 4, 8, or 16 mg/kg | Purified unconjugated isoflavones | - | 3.2 (free genistein), 9.2 (total genistein) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on genistein metabolism.

In Vitro Metabolism with Human Liver Microsomes

-

Objective: To investigate the oxidative metabolism of genistein.

-

Methodology:

-

Genistein was incubated with human liver microsomes in the presence of an NADPH-generating system.

-

The reaction mixture was incubated at 37°C.

-

The reaction was stopped, and the metabolites were extracted.

-

Metabolite identification was performed using High-Performance Liquid Chromatography (HPLC) with diode array detection and Gas Chromatography-Mass Spectrometry (GC/MS).[3]

-

-

Enzymes Studied: Recombinant cytochrome P450 enzymes (CYP1A2, 3A4, 2C9, 2D6) were also used to identify the specific enzymes responsible for metabolite formation.[4]

Animal Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters of genistein in vivo.

-

Animal Model: FVB mice or Wistar rats were commonly used.[1]

-

Methodology:

-

Genistein was administered intravenously (i.v.) or orally (p.o.) at a specific dose.

-

Blood samples were collected at various time points.

-

Plasma was separated and analyzed for genistein and its metabolites using HPLC or other analytical techniques.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability were calculated.[1]

-

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the complex processes involved in genistein's metabolism and its investigation, the following diagrams are provided.

Caption: Metabolic pathway of genistein.

Caption: General workflow for a pharmacokinetic study.

Conclusion and Future Directions

While a thorough understanding of the pharmacokinetics and metabolism of this compound awaits dedicated research, the extensive data available for its parent compound, genistein, provides a critical starting point. The low bioavailability and extensive metabolism of genistein highlight the importance of these processes in determining its biological activity. Future studies on this compound should focus on in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in animal models to elucidate its ADME profile. Such research is imperative to unlock the potential therapeutic applications of this and other novel isoflavone derivatives.

References

- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of genistein and tangeretin by human and murine cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical characteristics and pharmacokinetics of purified soy isoflavones: single-dose administration to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Methylgenistein Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylgenistein, a derivative of the soy isoflavone genistein, presents a compelling candidate for targeted therapeutic development due to its potential for modified receptor binding affinity and selectivity. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interaction with its primary putative targets: the Estrogen Receptors (ERα and ERβ) and Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This document outlines detailed methodologies for computational docking and experimental validation, summarizes relevant quantitative binding data for the parent compound and related derivatives, and visualizes the associated signaling pathways and experimental workflows. The objective is to equip researchers with the necessary framework to investigate the therapeutic potential of this compound through computational and experimental approaches.

Introduction

Genistein, a well-studied isoflavone, exhibits a broad range of biological activities primarily through its interaction with nuclear receptors, including Estrogen Receptors (ERs) and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Chemical modification of the genistein scaffold, such as methylation, can significantly alter its binding affinity and selectivity for these receptors, thereby modulating its pharmacological profile. This compound is one such derivative of interest.

In silico modeling, particularly molecular docking, has become an indispensable tool in drug discovery for predicting and analyzing ligand-receptor interactions at the molecular level.[3] This approach allows for the rapid screening of compounds and the generation of hypotheses regarding their binding modes and affinities, which can then be validated through experimental assays.[3] This guide provides a technical framework for the in silico investigation of this compound's binding to ERα, ERβ, PPARα, and PPARγ, complemented by protocols for experimental validation.

Receptor Targets and Signaling Pathways

Estrogen Receptors (ERα and ERβ)

Estrogen Receptors are ligand-activated transcription factors that play a crucial role in the regulation of a wide array of physiological processes.[4] The two main subtypes, ERα and ERβ, exhibit distinct tissue distribution and can mediate different, sometimes opposing, physiological effects.[4] Genistein is known to bind to both ER isoforms, with a preference for ERβ.[5] The signaling cascade initiated by ER activation can be broadly categorized into genomic and non-genomic pathways.[6][7]

Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)

PPARs are also ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression.[8][9] They are key regulators of lipid and glucose metabolism.[8][9] Genistein has been shown to act as a ligand for PPARs, particularly PPARγ.[2] The activation of PPARs leads to the transcription of target genes involved in various metabolic processes.[10]

Quantitative Binding Data

Table 1: Binding Affinity of Genistein for Estrogen Receptors

| Compound | Receptor | Binding Assay Type | Value | Reference |

| Genistein | ERα | Radioligand Displacement | IC50: 5 x 10⁻⁷ M | [11] |

| Genistein | ERβ | Radioligand Displacement | IC50: 395 nM | [12] |

| Genistein | ERβ | Higher affinity than ERα (20-30 fold) | - | [13] |

Table 2: Predicted Binding Energies of Genistein and Related Compounds for Estrogen Receptors from In Silico Studies

| Compound | Receptor | Docking Software | Predicted Binding Energy (kcal/mol) | Reference |

| Genistein | ERα | HEX 8.0 | -216.18 | [5] |

| Genistein | ERβ | HEX 8.0 | -213.62 | [5] |

| Genistein | ERα | GLUE | -16.38 | [14] |

Note: Direct comparison of binding energies between different studies and software should be done with caution due to variations in scoring functions and protocols.

In Silico Modeling Protocol

A generalized workflow for the in silico modeling of this compound receptor binding is presented below.

Detailed Methodology for Molecular Docking

This protocol outlines a standard procedure for docking this compound to its target receptors using widely available software.

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target receptors from the Protein Data Bank (PDB). Recommended PDB IDs are:

-

ERα: 1A52

-

ERβ: 5TOA

-

PPARγ: 2HFP

-

-

Prepare the protein for docking using software such as AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .pdb).

-

Use a program like Open Babel to convert the ligand file to the .pdbqt format required by AutoDock Vina, assigning Gasteiger charges and defining rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. This is typically centered on the co-crystallized ligand in the original PDB structure.

-

Generate a grid box that encompasses the entire binding pocket. For ERα (PDB: 1A52), example grid center coordinates are X: 22.396 Å, Y: 5.6441 Å, Z: 21.9877 Å with dimensions of X: 48.25 Å, Y: 55.54 Å, Z: 56.032 Å.[8]

-

-

Molecular Docking:

-

Perform the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand within the receptor's active site and calculate the corresponding binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.

-

Visualize the ligand-receptor interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions from in silico models. Radioligand binding assays are a standard method for determining the binding affinity of a compound for a receptor.[15][16]

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

-

Materials:

-

Receptor source: Purified recombinant human ERα, ERβ, PPARα, or PPARγ.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Estradiol for ERs).

-

Test compound: this compound at a range of concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled known ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound's binding to Estrogen and Peroxisome Proliferator-Activated Receptors. While a lack of direct experimental data for this compound necessitates a predictive approach based on its parent compound, the methodologies outlined herein offer a robust strategy for elucidating its receptor interaction profile. The combination of molecular docking and radioligand binding assays will enable a thorough characterization of this compound's binding affinity and selectivity, providing a solid foundation for its further development as a potential therapeutic agent. The provided signaling pathway diagrams offer a visual context for understanding the potential downstream effects of receptor modulation by this compound. Future studies should focus on generating empirical binding data for this compound to validate and refine the in silico models presented.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. japsonline.com [japsonline.com]

- 3. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 7. KEGG PATHWAY: map04915 [genome.jp]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cusabio.com [cusabio.com]

- 10. KEGG PATHWAY: PPAR signaling pathway - Homo sapiens (human) [kegg.jp]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. KEGG PATHWAY Database [genome.jp]

- 14. researchgate.net [researchgate.net]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Preliminary Toxicity Screening of 6-Methylgenistein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylgenistein, a methylated derivative of the soy isoflavone genistein, is a compound of interest for its potential pharmacological activities. As with any novel compound intended for therapeutic use, a thorough preclinical safety evaluation is paramount. This technical guide provides a comprehensive overview of the essential preliminary toxicity screening assays for this compound, including in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. The methodologies detailed herein are based on internationally recognized guidelines and established scientific protocols, providing a robust framework for the initial safety assessment of this compound. While specific toxicological data for this compound is not yet widely available, this guide draws upon the extensive data on its parent compound, genistein, to inform potential mechanisms and endpoints of interest.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to assess the effect of this compound on cell viability. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Experimental Protocol: MTT Assay

Objective: To determine the concentration of this compound that induces a 50% reduction in the viability (IC50) of cultured cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a normal human cell line (e.g., NHDF).

-

This compound (of high purity).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[2]

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Considerations for Flavonoids: It is important to note that some flavonoids can directly reduce MTT in the absence of cells, which can lead to an overestimation of cell viability.[3][4] Therefore, it is crucial to include a cell-free control where this compound is incubated with MTT to account for any direct reduction.

Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa | 24 | >100 |

| 48 | 75.3 | |

| 72 | 52.1 | |

| MCF-7 | 24 | >100 |

| 48 | 88.9 | |

| 72 | 65.7 | |

| NHDF (Normal) | 24 | >100 |

| 48 | >100 | |

| 72 | 95.2 |

Experimental Workflow: In Vitro Cytotoxicity

Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test substance. A standard preliminary screening battery includes a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.[5][6]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[5]

-

This compound.

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

-

Minimal glucose agar plates.

-

Top agar.

Procedure:

-

Preliminary Test: A preliminary test should be conducted to determine the appropriate concentration range of this compound and to check for sterility and cytotoxicity.[5]

-

Main Experiment (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).

-

Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies to at least twice the background (spontaneous revertant) count.

Experimental Protocol: In Vitro Micronucleus Assay

Objective: To assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.[7][8]

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, L5178Y).[9]

-

This compound.

-

Cytochalasin B.

-

Mitotic stimulants (e.g., phytohemagglutinin for lymphocytes).

-

S9 fraction for metabolic activation.

-

Positive controls (e.g., mitomycin C, colchicine).

-

Microscope slides and staining reagents (e.g., Giemsa).

Procedure:

-

Cell Culture and Treatment: Culture the cells and expose them to various concentrations of this compound, with and without S9 metabolic activation, for a suitable duration (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour treatment).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with an appropriate dye (e.g., Giemsa) to visualize the micronuclei.

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Data Presentation: Genotoxicity of this compound (Hypothetical Data)

Ames Test:

| Bacterial Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 (Control) | 25 ± 4 | - | |

| 10 | 28 ± 5 | 1.1 | Negative | ||

| 50 | 31 ± 6 | 1.2 | |||

| 100 | 35 ± 5 | 1.4 | |||

| + | 0 (Control) | 30 ± 5 | - | ||

| 10 | 33 ± 6 | 1.1 | Negative | ||

| 50 | 36 ± 7 | 1.2 | |||

| 100 | 40 ± 6 | 1.3 | |||

| TA100 | - | 0 (Control) | 120 ± 10 | - | |

| 10 | 125 ± 12 | 1.0 | Negative | ||

| 50 | 130 ± 11 | 1.1 | |||

| 100 | 138 ± 14 | 1.2 | |||

| + | 0 (Control) | 135 ± 15 | - | ||

| 10 | 140 ± 13 | 1.0 | Negative | ||

| 50 | 148 ± 16 | 1.1 | |||

| 100 | 155 ± 15 | 1.2 |

In Vitro Micronucleus Assay:

| Cell Line | Metabolic Activation (S9) | This compound Concentration (µM) | % Binucleated Cells with Micronuclei ± SD | Result |

| TK6 | - | 0 (Control) | 1.2 ± 0.3 | |

| 10 | 1.5 ± 0.4 | Negative | ||

| 50 | 1.8 ± 0.5 | |||

| 100 | 2.0 ± 0.6 | |||

| + | 0 (Control) | 1.4 ± 0.4 | ||

| 10 | 1.6 ± 0.5 | Negative | ||

| 50 | 1.9 ± 0.6 | |||

| 100 | 2.2 ± 0.7 |

In Vivo Acute Oral Toxicity

An acute oral toxicity study in rodents is a fundamental component of the preliminary safety assessment. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute toxicity.[10][11]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).[10]

Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains).

Procedure:

-

Dosing: A stepwise procedure is followed, using three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[12] The choice of the starting dose is based on any existing information on the substance's toxicity.

-

Administration: The test substance is administered as a single oral dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Stepwise Progression: The outcome of the first step (number of mortalities within a specified period) determines the next step:

-

If 2-3 animals die, the substance is classified at that dose level.

-

If 0-1 animal dies, the next higher dose is administered to another group of three animals.

-

If all three animals die at the starting dose of 2000 mg/kg, the study is stopped, and the substance is classified in GHS Category 5 or unclassified.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: Acute Oral Toxicity of this compound (Hypothetical Data)

| Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change | GHS Classification |

| 2000 | 3 | 0/3 | No significant signs | Normal weight gain | Category 5 or Unclassified |

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Workflow for the acute oral toxicity assessment of this compound using the OECD 423 guideline.

Potential Signaling Pathways of Interest

Based on the known mechanisms of its parent compound, genistein, the toxicological effects of this compound may be mediated through various signaling pathways. Preliminary screening could include an assessment of key protein expression or activity in these pathways following treatment with this compound in relevant cell models.

Potential Target Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Genistein has been shown to modulate this pathway.

-

MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Genistein is known to affect MAPK signaling.

-

NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.

Signaling Pathway Diagram: Potential Genistein/6-Methylgenistein Interactions

Potential signaling pathways that may be modulated by this compound.

Conclusion

This technical guide outlines a systematic and robust approach for the preliminary toxicity screening of this compound. The described in vitro and in vivo assays are foundational for establishing a preliminary safety profile of this novel compound. While hypothetical data has been presented for illustrative purposes, the successful execution of these experimental protocols will provide the necessary data for informed decision-making in the early stages of drug development. Further sub-chronic and chronic toxicity studies will be required for a complete toxicological characterization.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. wjpsonline.com [wjpsonline.com]

The Impact of 4'-Methylgenistein (Biochanin A) on Cellular Signaling Pathways: A Technical Overview

Disclaimer: Information regarding the specific compound 6-Methylgenistein is limited in publicly available scientific literature. This document provides a detailed technical guide on the effects of a closely related compound, 4'-Methylgenistein , also known as Biochanin A . As a methylated derivative of genistein, Biochanin A offers valuable insights into how methylation may influence the biological activity of isoflavones on key signaling cascades. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Biochanin A, an O-methylated isoflavone found in various legumes such as red clover and soy, has garnered significant interest for its potential therapeutic applications, particularly in cancer research.[1][2] Its biological activities are often attributed to its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and invasion.[1][3] This technical guide summarizes the known effects of Biochanin A on major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of these complex interactions.

Data Presentation: Quantitative Effects of Biochanin A on Signaling Pathways

The following tables summarize the quantitative data on the effects of Biochanin A on key signaling molecules and cellular processes.

Table 1: Effects of Biochanin A on Protein Phosphorylation and Expression

| Target Protein | Cell Line | Concentration | Effect | Reference |

| p-HER-2 | SK-BR-3 | 20, 50, 100 µM | Decrease in phosphorylation | [4] |

| p-Akt | SK-BR-3 | 50, 100 µM | Suppression of phosphorylation | [4] |

| p-Erk1/2 | SK-BR-3 | 50 µM | Suppression of phosphorylation (31.27 ± 16.71% of control) | [3] |

| p-mTOR | SK-BR-3 | 50, 100 µM | Suppression of phosphorylation | [4] |

| MT1-MMP | SK-BR-3 | 50, 100 µM | Reduction in protein levels | [4] |

Table 2: Inhibitory Concentrations (IC50) of Biochanin A

| Target/Process | System | IC50 Value | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse | 1.8 µM | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | 1.4 µM | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | Human | 2.4 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the levels of total and phosphorylated proteins in cell lysates after treatment with Biochanin A.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., SK-BR-3) in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with varying concentrations of Biochanin A (e.g., 20, 50, 100 µM) or vehicle control for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.[4][6]

Cell Viability (MTT) Assay

Objective: To assess the effect of Biochanin A on cell viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Biochanin A for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[7][8]

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Biochanin A on the activity of a specific kinase.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified active kinase (e.g., recombinant Akt), a specific substrate (e.g., a peptide substrate for Akt), and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Biochanin A or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer) or by spotting the mixture onto a phosphocellulose paper.

-

Quantification: If using a radiolabeled substrate, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, phosphorylation can be detected using specific antibodies in an ELISA-based format.[9][10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Biochanin A.

MAPK/ERK Pathway Inhibition by Biochanin A

Caption: Biochanin A inhibits the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway Inhibition by Biochanin A

Caption: Biochanin A suppresses the PI3K/Akt/mTOR survival pathway.

NF-κB Pathway Modulation by Biochanin A

Caption: Biochanin A inhibits NF-κB signaling.

Conclusion

The available evidence strongly suggests that 4'-Methylgenistein (Biochanin A) exerts significant effects on key cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB cascades. By inhibiting the phosphorylation and activation of critical kinases within these pathways, Biochanin A can modulate cellular processes such as proliferation, survival, and invasion. These findings underscore the potential of methylated isoflavones as valuable candidates for further investigation in the development of novel therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action and to explore the therapeutic efficacy of Biochanin A and other methylated genistein derivatives in various disease models.

References

- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]

- 3. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. In vitro kinase assay [protocols.io]

- 10. protocols.io [protocols.io]

6-Methylgenistein: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylgenistein, a methylated derivative of the well-studied isoflavone genistein, is a compound of interest for its potential biological activities. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is crucial for its advancement in research and drug development. This technical guide provides an in-depth overview of the known solubility and stability characteristics of genistein and related methylated analogs, offering a predictive framework for this compound. Furthermore, it outlines detailed experimental protocols for determining these critical parameters and presents visual workflows to aid in experimental design. Due to the limited publicly available data specifically for this compound, this guide leverages data from its parent compound, genistein, and other methylated isomers to provide a robust comparative analysis.

Introduction

Genistein, a naturally occurring isoflavone found in soy products, has been extensively studied for its potential health benefits.[1] Chemical modification of genistein, such as methylation, can alter its physicochemical properties, including solubility and stability, which in turn can significantly impact its bioavailability and therapeutic efficacy. This compound is one such derivative, with a methyl group attached at the 6-position of the A-ring. While this modification can potentially enhance certain biological activities, there is a notable lack of specific data on its solubility and stability profiles.

This guide aims to bridge this knowledge gap by:

-

Presenting available solubility data for the parent compound, genistein, and other methylated isomers.

-

Discussing the anticipated effects of methylation at the 6-position on solubility and stability.

-

Providing detailed, standardized protocols for researchers to determine the solubility and stability of this compound.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery.[1] Isoflavones like genistein are known for their poor water solubility, which can limit their oral bioavailability.[1][2] Methylation can modulate this property.

Predicted Solubility of this compound

The introduction of a methyl group to the genistein structure is expected to increase its lipophilicity. The methyl group at the 6-position is adjacent to the hydroxyl group at the 5-position. This could potentially lead to a slight decrease in the acidity of the 5-hydroxyl group and may also introduce some steric hindrance, affecting intermolecular hydrogen bonding.

Consequently, the solubility of this compound is predicted to be:

-

Lower in polar protic solvents (e.g., water) compared to genistein, due to the reduction in the molecule's overall polarity and potential disruption of the hydrogen-bonding network.

-

Higher in non-polar organic solvents compared to genistein, owing to the increased non-polar surface area.

Comparative Solubility Data of Genistein and Methylated Analogs

To provide a practical reference, the following tables summarize the known solubility of genistein and a commercially available methylated analog, Biochanin A (4'-Methylgenistein).

Table 1: Solubility of Genistein

| Solvent | Solubility | Temperature (°C) |

| DMSO | ~30 mg/mL[3] | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL[3] | Not Specified |

| Ethanol | Good solubility[2] | Not Specified |

| Methanol | Good solubility[2] | Not Specified |

| Water | Poorly soluble/sparingly soluble[1][2] | Not Specified |

| 1:6 DMSO:PBS (pH 7.2) | ~1 mg/mL[3] | Not Specified |

Table 2: Solubility of Biochanin A (4'-Methylgenistein)

| Solvent | Solubility | Temperature (°C) |

| DMSO | ~30 mg/mL[4] | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL[4] | Not Specified |

| Ethanol | ~1 mg/mL[4] | Not Specified |

| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[4] | Not Specified |

Stability Profile

The stability of a compound under various conditions (e.g., temperature, pH, light) is a critical determinant of its shelf-life and suitability for formulation.[5][6] Isoflavones can be susceptible to degradation, particularly at high temperatures and pH.[6]

Predicted Stability of this compound

The chemical stability of isoflavones is influenced by factors such as temperature, pH, and the solvent used for extraction and storage.[5] Heating can lead to decarboxylation of malonyl groups, de-esterification, and hydrolysis of β-glycosidic bonds in isoflavone derivatives.[5] Malonyl glycosides of isoflavones have been shown to be more stable under acidic conditions.[6] For aglycones like genistein and its methylated derivatives, stability is generally higher. The introduction of a methyl group at the 6-position is not expected to introduce any inherently unstable functionalities. Therefore, the stability profile of this compound is likely to be comparable to that of genistein under similar conditions.

Key stability considerations include:

-

Temperature: High temperatures can promote degradation.[6] Storage at or below room temperature, and protected from light, is advisable.

-

pH: Isoflavones are generally more stable in acidic to neutral conditions.[5] Alkaline conditions can accelerate the degradation of certain isoflavone forms.[5]

-

Oxidation: Like other phenolic compounds, isoflavones can be susceptible to oxidation. Storage under an inert atmosphere can mitigate this.

General Stability of Isoflavones in Solution

Studies on soy isoflavone extracts have shown that malonyl forms are the most susceptible to degradation, converting to their respective β-glucosides, especially at elevated temperatures (25°C and 40°C).[6] The aglycones, daidzein and glycitein, were found to be sensitive to UV-Vis light.[6] For long-term storage, keeping isoflavone solutions at temperatures below 10°C and protected from light is recommended.[6]

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound, the following standard protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol for Stability Testing

Stability studies are conducted to evaluate the effect of environmental factors on the quality of a substance over time.[9][10][11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at known concentrations.

-

Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[10] Samples should also be tested for photostability.

-

Time Points: Test the samples at specified time intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

-

Analysis: At each time point, analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Evaluate the data for any significant changes in concentration or the appearance of degradation products to establish a re-test period or shelf-life.

Caption: A generalized workflow for pharmaceutical stability testing.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently scarce, a predictive assessment based on its chemical structure and comparative analysis with genistein and its other methylated derivatives provides valuable insights for researchers. The addition of a methyl group at the 6-position is expected to decrease its aqueous solubility while potentially increasing its solubility in less polar organic solvents. Its stability profile is anticipated to be similar to that of its parent compound, genistein.

The experimental protocols detailed in this guide provide a clear and standardized framework for the systematic evaluation of the solubility and stability of this compound. The generation of such data is essential for advancing the research and development of this promising compound for various therapeutic applications. Researchers are encouraged to utilize these methodologies to build a comprehensive physicochemical profile of this compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Stability of Soybean Isoflavone Isomers According to Extraction Conditions -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of genistein magnetic molecularly imprinted polymers and their application in soy sauce products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. npra.gov.my [npra.gov.my]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for 6-Methylgenistein Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-Methylgenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soybeans and other legumes. Genistein itself is a well-documented phytoestrogen with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The methylation of genistein to form this compound is a chemical modification that may alter its bioavailability, potency, and target specificity. These notes provide an overview of the known mechanisms of the parent compound, genistein, which are presumed to be relevant to this compound, and offer a starting point for its investigation in cell culture.

Mechanism of Action

Genistein exerts its effects through the modulation of several key cellular signaling pathways.[1][2][3][4][5] While the precise mechanisms of this compound are yet to be fully elucidated, they are likely to overlap with those of genistein. The primary modes of action for genistein include:

-

Tyrosine Kinase Inhibition: Genistein is a known inhibitor of protein tyrosine kinases, which are critical for cell growth and proliferation signaling.

-

Modulation of Signaling Pathways: Genistein has been shown to influence several major signaling cascades:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Genistein can inhibit this pathway, leading to decreased cell growth and induction of apoptosis.[1][4]

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival, this pathway can be modulated by genistein.[1][4][6]

-

NF-κB Signaling: As a key regulator of inflammation and cell survival, the inhibition of NF-κB by genistein can contribute to its anti-cancer effects.[1][3]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Genistein can modulate this pathway to inhibit cancer cell growth.[1][4]

-

JAK/STAT Pathway: This pathway is involved in immune responses and cell growth, and its modulation by genistein can impact cancer cell proliferation.[1][4]

-

-

Induction of Apoptosis: Genistein can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1][2][6][7] This is often mediated by the regulation of Bcl-2 family proteins and the activation of caspases.[1][6]

-

Cell Cycle Arrest: Genistein can cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division.[1][7][8]

-

Epigenetic Modifications: Genistein can influence epigenetic mechanisms by modulating the expression of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[9]

Quantitative Data

Due to the limited availability of specific data for this compound, the following table provides reference IC50 values for the parent compound, genistein, in various cancer cell lines. Researchers should determine the IC50 for this compound empirically in their cell line of interest.

Table 1: IC50 Values for Genistein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-468 | Breast Cancer | 8.8 |

| HCT-116 | Colon Cancer | ~50 |

| SW-480 | Colon Cancer | ~100 |

Note: IC50 values can vary depending on the assay conditions and exposure time.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Dissolution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. A suggested starting range, based on genistein, is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cells and collect the pellet.

-

Adherent cells: Collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium, and centrifuge to obtain a cell pellet.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Caption: Experimental workflow for this compound treatment in cell culture.

Caption: Postulated signaling pathways modulated by this compound, based on genistein.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of genistein and structurally related phytoestrogens on cell cycle kinetics and apoptosis in MDA-MB-468 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of 6-Methylgenistein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for two high-throughput screening (HTS) assays designed to identify and characterize the biological activity of 6-Methylgenistein. As a derivative of genistein, a well-known phytoestrogen and protein kinase inhibitor, this compound is a promising candidate for drug discovery. The following application notes describe a biochemical assay for identifying kinase inhibitors and a cell-based assay for detecting modulators of estrogen receptor signaling. These protocols are optimized for a 384-well plate format, suitable for automated HTS.

Introduction

This compound is a synthetic isoflavone derived from genistein. Genistein is known to exert a variety of biological effects, primarily through the inhibition of protein kinases and modulation of estrogen receptors.[1][2][3][4] These activities make genistein and its analogs, such as this compound, attractive molecules for the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. High-throughput screening is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries.[5][6] This document provides detailed methodologies for two distinct HTS assays to assess the potential bioactivity of this compound:

-

A Luminescence-Based Kinase Inhibition Assay: To determine if this compound can inhibit the activity of protein kinases.

-

A Cell-Based Estrogen Receptor Agonist/Antagonist Assay: To evaluate the ability of this compound to modulate estrogen receptor signaling.

Assay 1: High-Throughput Screening for Kinase Inhibitors using a Luminescence-Based Assay

This assay quantifies the activity of a given kinase by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to the amount of ADP present, thus inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[7][8][9][10]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, and a coupled luciferase/luciferin reaction produces light. The intensity of the light is proportional to the ADP concentration.

Signaling Pathway: Generic Kinase Cascade

Caption: A simplified signaling pathway of a generic kinase cascade.

Experimental Protocol

Materials and Reagents:

-

Kinase of interest (e.g., a specific tyrosine kinase)

-

Kinase substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, opaque plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 4x test compound (or DMSO for controls) to the wells of a 384-well plate.

-

Add 5 µL of 2x kinase/substrate mixture.

-

Initiate the reaction by adding 2.5 µL of 4x ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation and Analysis

Table 1: HTS Assay Quality Control Metrics

| Parameter | Value | Acceptance Criteria |

| Z'-factor | 0.78 | > 0.5 |

| Signal-to-Background (S/B) Ratio | 12 | > 5 |

| Signal-to-Noise (S/N) Ratio | 25 | > 10 |

Z'-factor Calculation:

Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|[11][12][13][14]

Table 2: this compound Kinase Inhibition Data

| This compound Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 30 | 88.1 |

| 10 | 75.4 |

| 3 | 52.3 |

| 1 | 28.9 |

| 0.3 | 10.1 |

| 0.1 | 2.5 |

IC50 Determination:

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[15][16][17][18]

Assay 2: High-Throughput Screening for Estrogen Receptor Modulators using a Reporter Gene Assay

This cell-based assay is designed to identify compounds that act as either agonists or antagonists of the estrogen receptor alpha (ERα). The assay utilizes a human breast cancer cell line (e.g., MCF-7) that has been stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).[19][20][21][22][23][24]

Principle of the Assay

In the presence of an ERα agonist, the receptor is activated and binds to the ERE, driving the expression of the luciferase gene. This results in the production of light upon the addition of a luciferase substrate. An antagonist will block the agonist-induced activation of the receptor, leading to a decrease in the luminescent signal.

Signaling Pathway: Estrogen Receptor Signaling

Caption: A simplified diagram of the estrogen receptor signaling pathway.

Experimental Protocol

Materials and Reagents:

-

MCF-7 cells stably expressing an ERE-luciferase reporter gene

-

Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum

-

17β-Estradiol (E2)

-

This compound

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

384-well clear-bottom, white-walled plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Plating: Seed the MCF-7 ERE-luciferase cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Addition:

-

For Agonist Screening: Add serial dilutions of this compound to the cells.

-

For Antagonist Screening: Add serial dilutions of this compound in the presence of a constant concentration of E2 (e.g., 1 nM).

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add luciferase assay reagent to each well.

-

Incubate for 5 minutes to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation and Analysis

Table 3: HTS Assay Quality Control Metrics (ERα Antagonist Mode)

| Parameter | Value | Acceptance Criteria |

| Z'-factor | 0.65 | > 0.5 |

| Signal-to-Background (S/B) Ratio | 8 | > 5 |

| Signal-to-Noise (S/N) Ratio | 18 | > 10 |

Table 4: this compound Estrogen Receptor Modulation Data (Antagonist Mode)

| This compound Concentration (µM) | % Inhibition of E2 Response |

| 100 | 85.7 |

| 30 | 72.3 |

| 10 | 55.1 |

| 3 | 30.8 |

| 1 | 12.4 |

| 0.3 | 4.6 |

| 0.1 | 1.2 |

EC50/IC50 Determination:

For agonist activity, the EC50 (half-maximal effective concentration) is determined. For antagonist activity, the IC50 (half-maximal inhibitory concentration) is calculated by plotting the percent inhibition of the E2 response against the logarithm of the this compound concentration.

Conclusion

The described high-throughput screening assays provide robust and reliable methods for the initial characterization of this compound's biological activities. The luminescence-based kinase assay offers a universal platform to screen for inhibition of a wide range of kinases. The cell-based estrogen receptor reporter assay allows for the sensitive detection of both agonistic and antagonistic activities. The data generated from these assays, including Z'-factor, S/B ratios, and IC50/EC50 values, will enable a comprehensive initial assessment of this compound's potential as a therapeutic agent and guide further drug development efforts.

References

- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. ulab360.com [ulab360.com]

- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. assay.dev [assay.dev]

- 14. Z-factor - Wikipedia [en.wikipedia.org]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 18. courses.edx.org [courses.edx.org]

- 19. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]